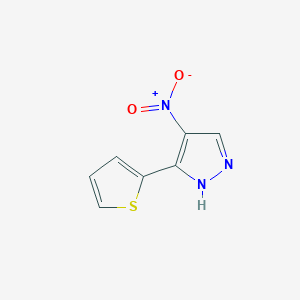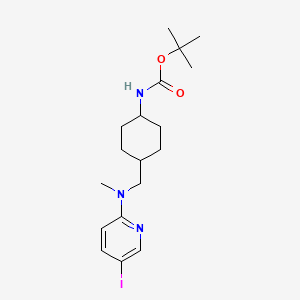
Tert-butyl trans-4-(((5-iodopyridin-2-YL)(methyl)amino)methyl)cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate is a complex organic compound with significant applications in research and industry. It is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclohexyl ring, and an iodopyridinyl moiety. This compound is often used in the synthesis of pharmaceuticals and as a research chemical.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the iodopyridinyl intermediate: This step involves the iodination of a pyridine derivative using iodine and a suitable oxidizing agent.
Aminomethylation: The iodopyridinyl intermediate is then reacted with formaldehyde and a secondary amine to form the aminomethylated product.
Cyclohexylation: The aminomethylated product is then reacted with a cyclohexyl derivative under suitable conditions to form the cyclohexylated intermediate.
Carbamate formation: Finally, the cyclohexylated intermediate is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodopyridinyl moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the aminomethyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives.
科学的研究の応用
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The iodopyridinyl moiety can interact with molecular targets through halogen bonding, while the aminomethyl and carbamate groups can form hydrogen bonds and other interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- tert-Butyl (trans-4-(((5-bromopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(((5-chloropyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(((5-fluoropyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate lies in the presence of the iodopyridinyl moiety, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in unique halogen bonding interactions, making this compound particularly useful in certain chemical and biological applications.
特性
分子式 |
C18H28IN3O2 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
tert-butyl N-[4-[[(5-iodopyridin-2-yl)-methylamino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28IN3O2/c1-18(2,3)24-17(23)21-15-8-5-13(6-9-15)12-22(4)16-10-7-14(19)11-20-16/h7,10-11,13,15H,5-6,8-9,12H2,1-4H3,(H,21,23) |
InChIキー |
SGJSKEYLGWABNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


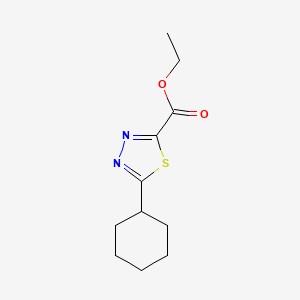


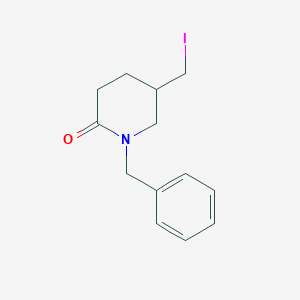

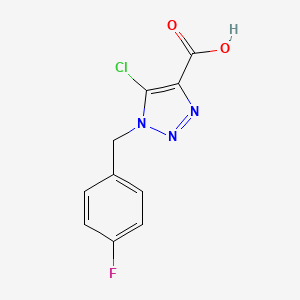
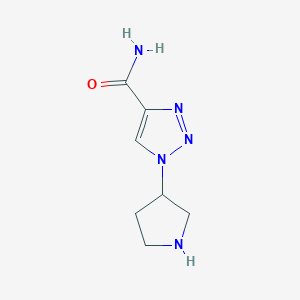
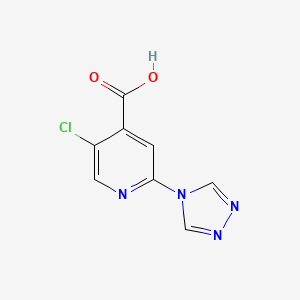
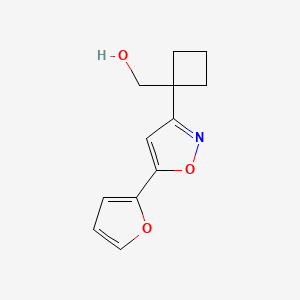
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)


